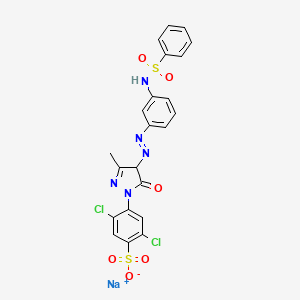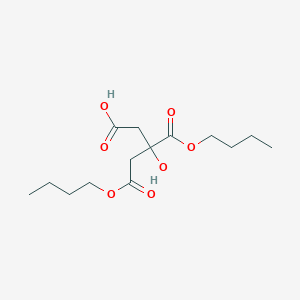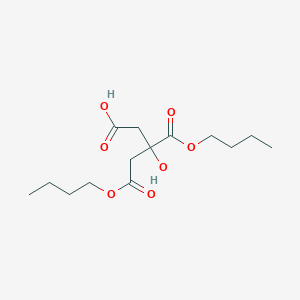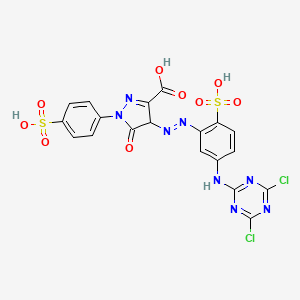
Sodium 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-((phenylsulphonyl)amino)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-((phenylsulphonyl)amino)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonate is a complex organic compound with the molecular formula C16H12Cl2N4O7S2.2Na . It is also known by its IUPAC name, disodium 4,5-dichloro-2-{[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzenesulfonate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-((phenylsulphonyl)amino)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonate involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of 2,5-dichloroaniline, followed by coupling with 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-yl]benzenesulfonic acid .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for yield and purity. The reactions are carried out in controlled environments to ensure consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-((phenylsulphonyl)amino)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can break down the azo linkage, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Applications De Recherche Scientifique
Sodium 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-((phenylsulphonyl)amino)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonate has several scientific research applications:
Chemistry: Used as a pigment in various chemical formulations.
Biology: Studied for its potential biological activities and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Widely used in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of Sodium 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-((phenylsulphonyl)amino)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonate involves its interaction with molecular targets through its azo and sulfonate groups. These interactions can lead to various biological effects, depending on the specific pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium 4,5-dichloro-2-{[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzenesulfonate .
- Pigment Yellow 183 .
Uniqueness
Sodium 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-((phenylsulphonyl)amino)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in pigments and dyes .
Propriétés
Numéro CAS |
84434-54-8 |
|---|---|
Formule moléculaire |
C22H16Cl2N5NaO6S2 |
Poids moléculaire |
604.4 g/mol |
Nom IUPAC |
sodium;4-[4-[[3-(benzenesulfonamido)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C22H17Cl2N5O6S2.Na/c1-13-21(22(30)29(27-13)19-11-18(24)20(12-17(19)23)37(33,34)35)26-25-14-6-5-7-15(10-14)28-36(31,32)16-8-3-2-4-9-16;/h2-12,21,28H,1H3,(H,33,34,35);/q;+1/p-1 |
Clé InChI |
XBDKVDCEXJLDDK-UHFFFAOYSA-M |
SMILES canonique |
CC1=NN(C(=O)C1N=NC2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S)-7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14408956.png)
![4-[2-(4-Butylphenyl)hydrazinylidene]-3-oxo-N-phenyl-3,4-dihydronaphthalene-2-carboxamide](/img/structure/B14408959.png)
![methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate](/img/structure/B14408960.png)

![Ethanol, 2-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-](/img/structure/B14408965.png)


![Methyl 2-[(trimethylsilyl)oxy]spiro[2.5]octane-1-carboxylate](/img/structure/B14408998.png)


![4-[1-(2,4-Diaminopteridin-6-yl)butan-2-yl]benzoic acid](/img/structure/B14409013.png)
![Tetrasodium;3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B14409017.png)

